Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Thiophene derivatives are utilized in organic synthesis for constructing complex molecular structures due to their diverse reactivity. For example, Hajjem et al. explored the reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines and hydrazines yield [3,2-d]4(3H)thienopyrimidinones. This reaction pathway provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups, indicating the potential for similar applications of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate in synthesizing novel heterocyclic compounds (Hajjem, Khoud, & Baccar, 2010).
Material Science and Chemical Biology
In the realm of material science, the structural analysis of thiophene derivatives, such as the crystal structure study by Vasu et al., offers valuable information on the molecular arrangement and stability, guided by intra- and intermolecular hydrogen bonds. These insights could be extrapolated to understand the physicochemical properties and stability of this compound in various applications, including the development of organic semiconductors or photovoltaic materials (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Pharmaceutical Research
In pharmaceutical research, the structure-activity relationship (SAR) of thiophene derivatives is critical for designing novel therapeutic agents. Thomas et al. reported on tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives, demonstrating preferential inhibition of tumor cell proliferation. Such studies highlight the therapeutic potential of thiophene derivatives in oncology, suggesting that this compound could serve as a scaffold for developing new antitumor agents (Thomas et al., 2014).
Genotoxicity and Carcinogenic Potential Studies
Lepailleur et al. assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, employing in vitro and in silico methodologies. Although focusing on a different derivative, this research underscores the importance of evaluating the safety profile of thiophene-based compounds for potential pharmaceutical use, suggesting a similar need for this compound (Lepailleur et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The exact interactions of this compound with its targets would depend on the specific target proteins and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to have a variety of biological effects, suggesting that they may interact with multiple pathways
Result of Action
As a thiophene derivative, it may have a range of potential effects, including anti-inflammatory, antimicrobial, and anticancer activities . .
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFHXJWBKXKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352734 | |
Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-34-1 | |
Record name | methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-34-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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